

# The Role of Tofersen in the Degradation of SOD1 mRNA: A Technical Guide

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## Compound of Interest

Compound Name: Tofersen

Cat. No.: B15588228

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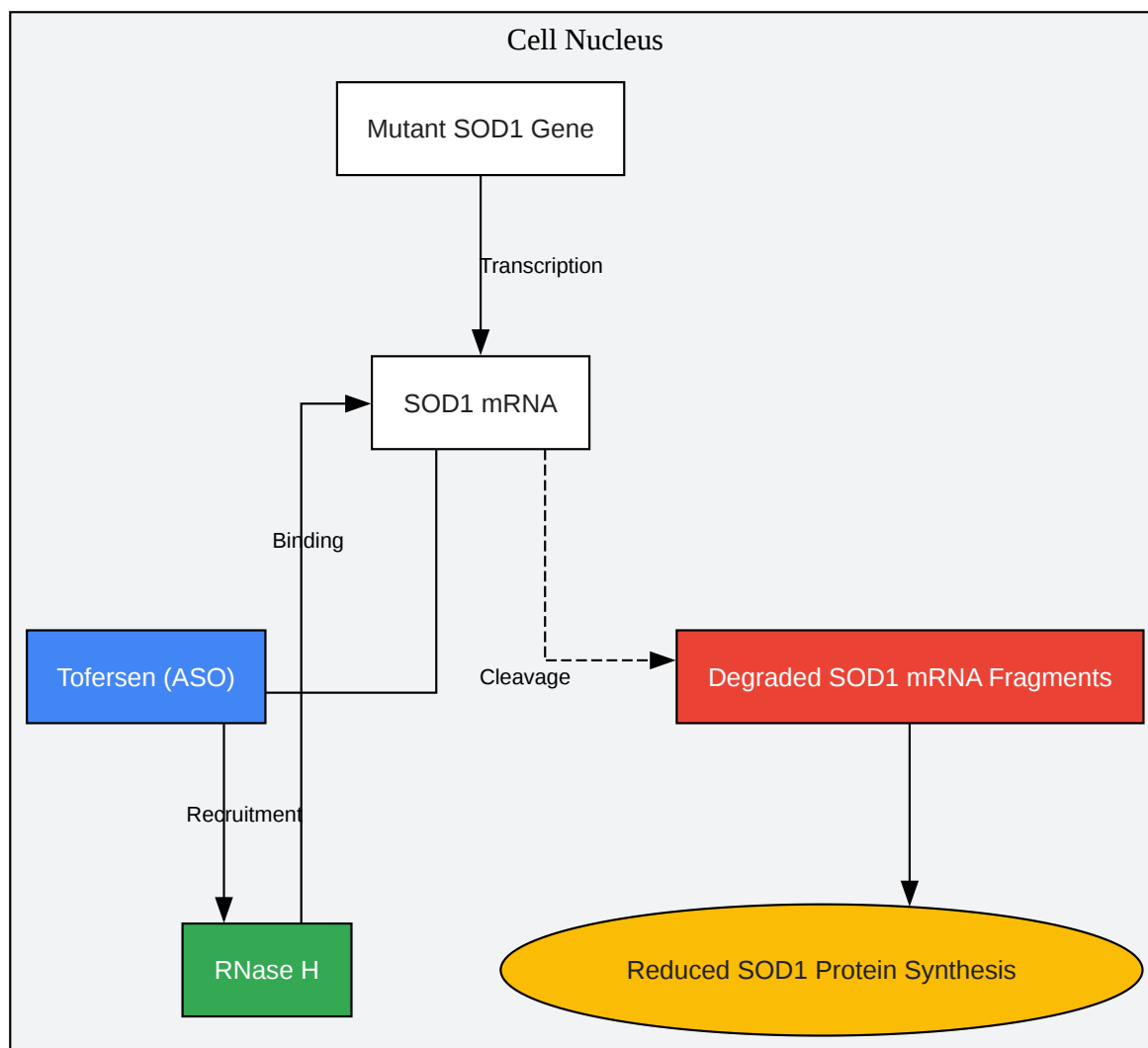
## Introduction

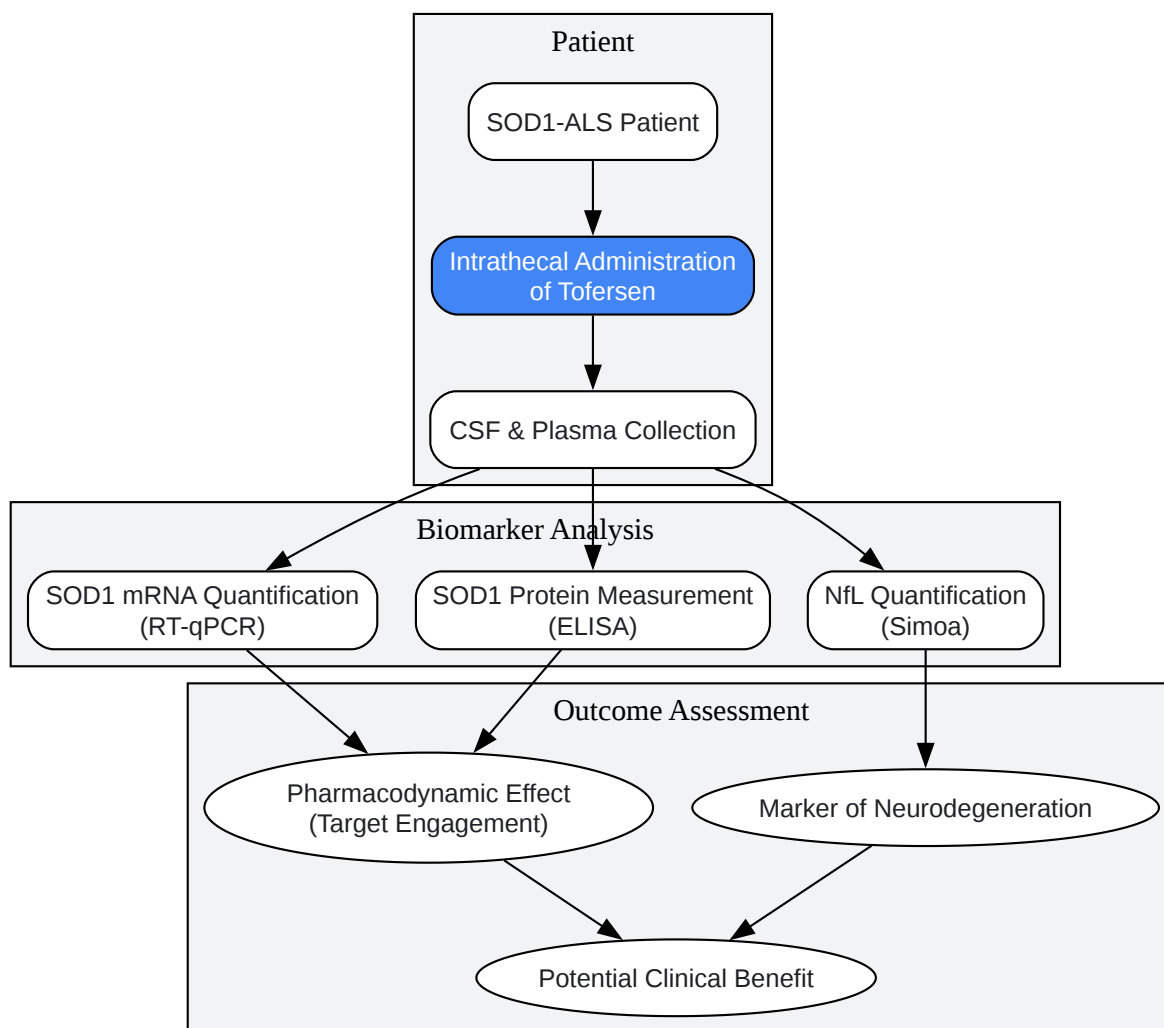
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of familial ALS cases is caused by mutations in the superoxide dismutase 1 (SOD1) gene, which lead to a toxic gain-of-function of the SOD1 protein. This toxicity is associated with protein misfolding and aggregation, which contributes to motor neuron degeneration. **Tofersen** is an antisense oligonucleotide (ASO) designed to address this underlying genetic cause of ALS. This technical guide provides an in-depth overview of the mechanism of action of **Tofersen**, focusing on its role in SOD1 mRNA degradation, and summarizes key clinical trial data and experimental methodologies.

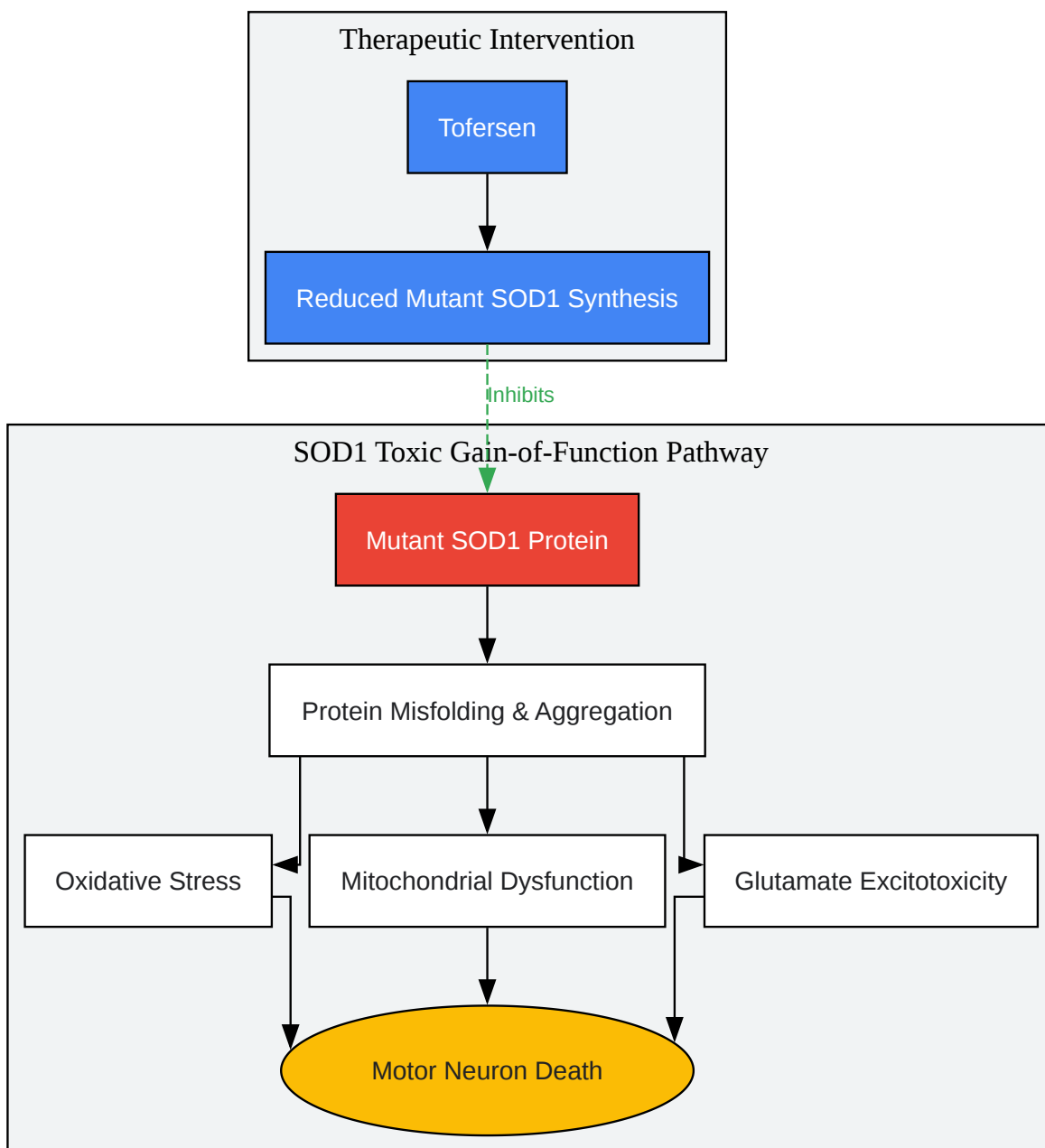
## Mechanism of Action: RNase H-Mediated Degradation of SOD1 mRNA

**Tofersen** is a 20-base pair antisense oligonucleotide that is chemically modified to enhance its stability and binding affinity. It is designed to specifically bind to the messenger RNA (mRNA) transcript of the SOD1 gene. This binding action prevents the translation of the SOD1 protein. The core mechanism of **Tofersen** involves the recruitment of RNase H, a ubiquitously expressed intracellular enzyme.

Upon intrathecal administration, **Tofersen** distributes throughout the central nervous system. Within the cells, **Tofersen** binds to its complementary sequence on the SOD1 mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for RNase H, which selectively cleaves the RNA strand of the duplex. This cleavage results in the degradation of the SOD1 mRNA, thereby reducing the synthesis of the SOD1 protein. By lowering the levels of the mutant SOD1 protein, **Tofersen** aims to mitigate its toxic effects on motor neurons and slow the progression of ALS.







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